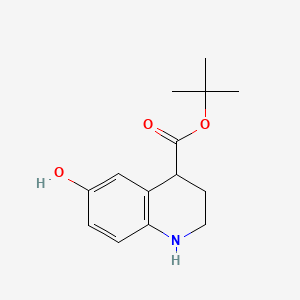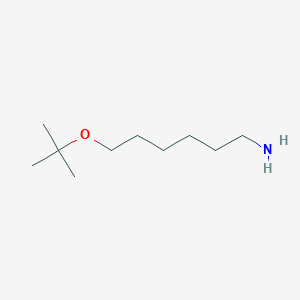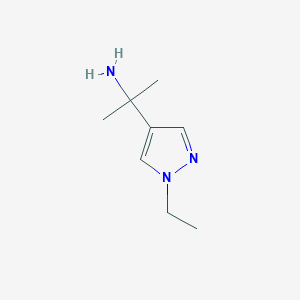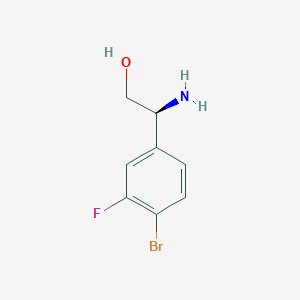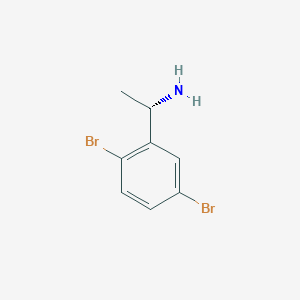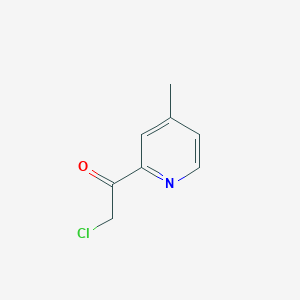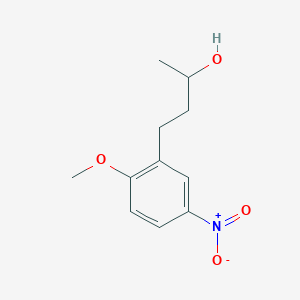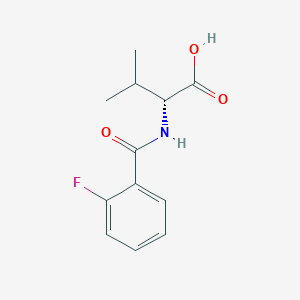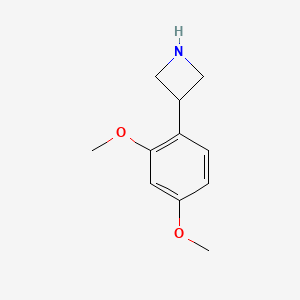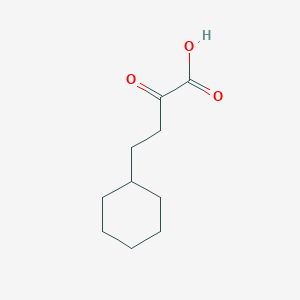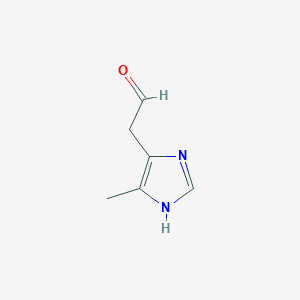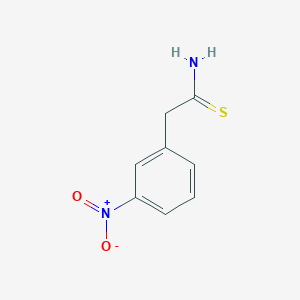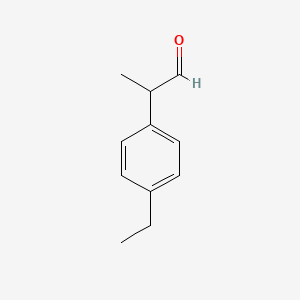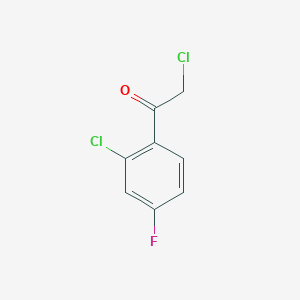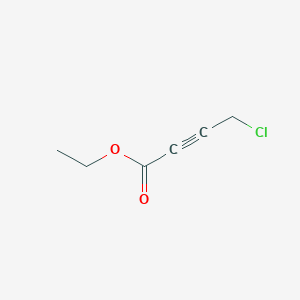
Ethyl 4-chlorobut-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chlorobut-2-ynoate is an organic compound with the molecular formula C6H7ClO2 It is a chlorinated ester that features a triple bond between the second and third carbon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-chlorobut-2-ynoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion reacts with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chlorobut-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Ethyl 4-chlorobut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyl 4-chlorobut-2-ynoate involves its reactivity with various chemical species. The triple bond in the compound makes it highly reactive, allowing it to participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Ethyl 4-chlorobut-2-ynoate can be compared with other similar compounds, such as:
Ethyl 4-chlorobut-2-enoate: This compound has a double bond instead of a triple bond, making it less reactive in certain types of reactions.
Ethyl 2-butynoate: This compound lacks the chlorine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of a triple bond and a chlorine atom, which provides a distinct set of reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
39501-85-4 |
|---|---|
Formule moléculaire |
C6H7ClO2 |
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
ethyl 4-chlorobut-2-ynoate |
InChI |
InChI=1S/C6H7ClO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |
Clé InChI |
PYENOQXWEQRZLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


